2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-5-methylthiazole-4-carboxylic acid
CAS No.: 2137828-83-0
Cat. No.: VC4325178
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137828-83-0 |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 434.51 |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C24H22N2O4S/c1-14-21(23(27)28)25-22(31-14)20-11-6-12-26(20)24(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,27,28) |
| Standard InChI Key | KZNRURLDBOLTDV-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
The compound 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-5-methylthiazole-4-carboxylic acid is a synthetic organic molecule with potential applications in medicinal chemistry and material science. This article explores its structural details, synthesis, properties, and potential applications based on available research.
Synthesis
The synthesis of this compound typically involves the following steps:
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Fmoc Protection: The fluorene group is introduced as a protecting agent for the pyrrolidine nitrogen through a reaction with Fmoc chloride.
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Thiazole Coupling: The thiazole ring is incorporated via acylation reactions using a thiazole carboxylic acid derivative.
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Purification: The final product is purified using recrystallization or chromatography to achieve high purity.
Applications and Research Significance
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Medicinal Chemistry:
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The thiazole moiety is known for its role in bioactive compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
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The Fmoc-protected pyrrolidine structure suggests its use in peptide synthesis as a building block.
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Peptide Synthesis:
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The Fmoc group allows selective deprotection during peptide chain elongation, making this compound valuable for synthesizing complex peptides.
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Material Science:
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Its rigid structure and functional groups make it a candidate for designing molecular frameworks or supramolecular assemblies.
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Analytical Characterization
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about the hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyls () and aromatic rings.
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms.
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Toxicity and Safety
While specific toxicity data for this compound is limited, general precautions include:
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Avoid inhalation or ingestion.
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Use personal protective equipment (PPE) during handling.
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Store in a cool, dry place away from direct sunlight.
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